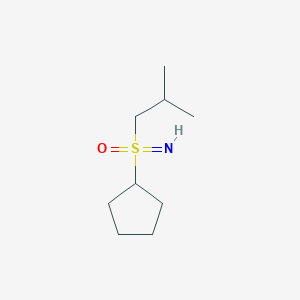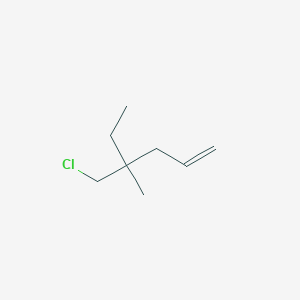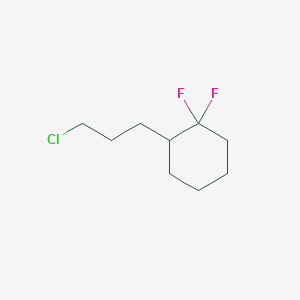
2-(3-Chloropropyl)-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclohexane typically involves the reaction of cyclohexane with 3-chloropropyl fluoride under specific conditions. One common method includes the use of a halogenation reaction where cyclohexane is treated with chlorine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)-1,1-difluorocyclohexane or 2-(3-aminopropyl)-1,1-difluorocyclohexane.
Oxidation: Formation of 2-(3-chloropropyl)-1,1-difluorocyclohexanol or 2-(3-chloropropyl)-1,1-difluorocyclohexanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclohexane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloropropyl)-trimethoxysilane
- 3-(Chloropropyl)-1,3-dioxolane
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms on the cyclohexane ring, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C9H15ClF2 |
|---|---|
Poids moléculaire |
196.66 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15ClF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
Clé InChI |
CBKJORRFZRWKRB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCCCl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


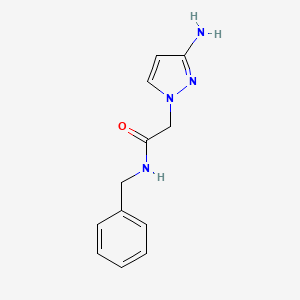
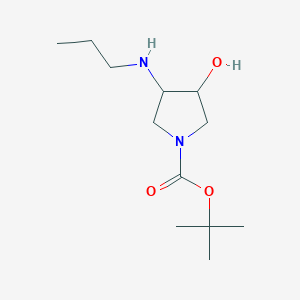
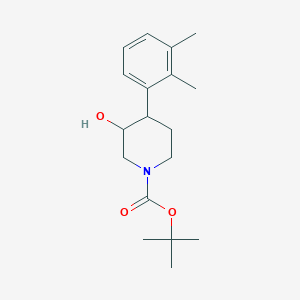

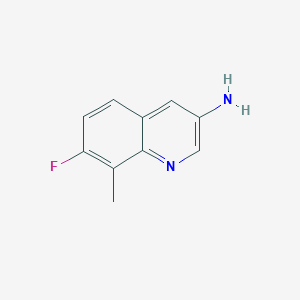
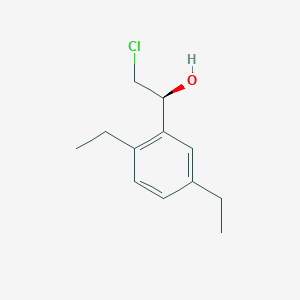
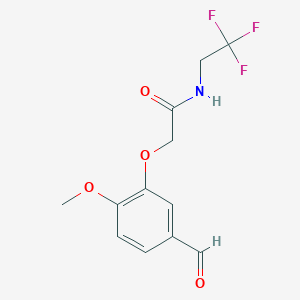
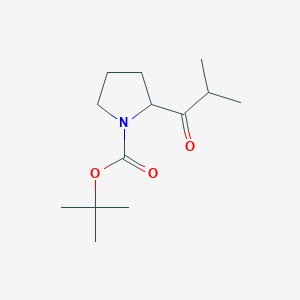
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
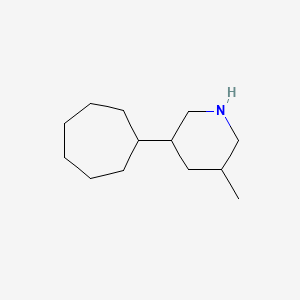
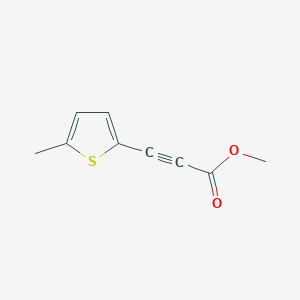
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
